

analytical techniques for the characterization of 3-Bromo-2-methoxybenzoic acid

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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzoic acid

Cat. No.: B056793

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An Application Note on the Comprehensive Analytical Characterization of **3-Bromo-2-methoxybenzoic Acid**

Abstract

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of **3-Bromo-2-methoxybenzoic acid** (CAS No: 101084-39-3), a key intermediate in pharmaceutical and chemical synthesis. Ensuring the identity, purity, and stability of such compounds is critical for drug development and manufacturing. This guide is intended for researchers, analytical scientists, and quality control professionals. We present a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to build a complete profile of the molecule. The protocols herein are designed to be self-validating, where data from orthogonal techniques corroborates and confirms the final analysis.

Introduction and Physicochemical Profile

3-Bromo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its specific substitution pattern—a bromine atom and a methoxy group ortho and meta to the carboxylic acid, respectively—imparts unique chemical properties that make it a valuable building block. Accurate and thorough characterization is the foundation of its use in any research or manufacturing setting. Before delving into analytical protocols, a summary of its key physicochemical properties is essential.

Property	Value	Source(s)
CAS Number	101084-39-3	[1] [2]
Molecular Formula	C ₈ H ₇ BrO ₃	[1] [2]
Molecular Weight	231.04 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[1] [2]
Melting Point	119-123 °C	[1] [2]
Boiling Point	327.6 ± 27.0 °C (Predicted)	[2]
Solubility	Soluble in Methanol	[2]
Predicted pKa	3.70 ± 0.10	[2]

Chromatographic Analysis: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like **3-Bromo-2-methoxybenzoic acid**. A reverse-phase method is most suitable, leveraging the hydrophobic nature of the substituted benzene ring.

Causality of Method Design:

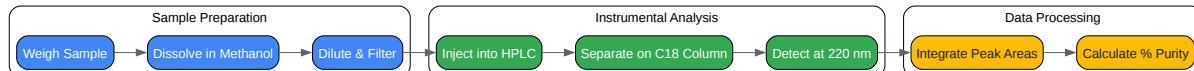
- **Stationary Phase:** A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of the aromatic ring.
- **Mobile Phase:** An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial.^[3] The low pH ensures the carboxylic acid functional group remains protonated (-COOH), suppressing its ionization to the carboxylate (-COO⁻). This un-ionized form is more retained on the C18 column and yields sharper, more symmetrical peaks, which is essential for accurate quantification.
- **Detector:** A UV detector is ideal, as the benzene ring possesses a strong chromophore that absorbs UV light, providing high sensitivity.

Protocol 2.1: Reverse-Phase HPLC for Purity Analysis

- Sample Preparation:
 - Accurately weigh and dissolve 10 mg of **3-Bromo-2-methoxybenzoic acid** in 10 mL of methanol to create a 1 mg/mL stock solution.
 - Further dilute this stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of 0.1 mg/mL.
 - Filter the final solution through a 0.45 µm syringe filter before injection.
- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 220 nm.
 - Injection Volume: 10 µL.
- Data Analysis:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. The main peak should correspond to the retention time of a validated

reference standard.

Workflow for HPLC Purity Assessment



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Caption: HPLC workflow from sample preparation to purity calculation.

Spectroscopic Analysis: Structural Confirmation

While HPLC confirms purity, it does not definitively prove identity. A combination of spectroscopic techniques is required for unambiguous structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through fragmentation analysis. For halogenated compounds, MS is particularly powerful.

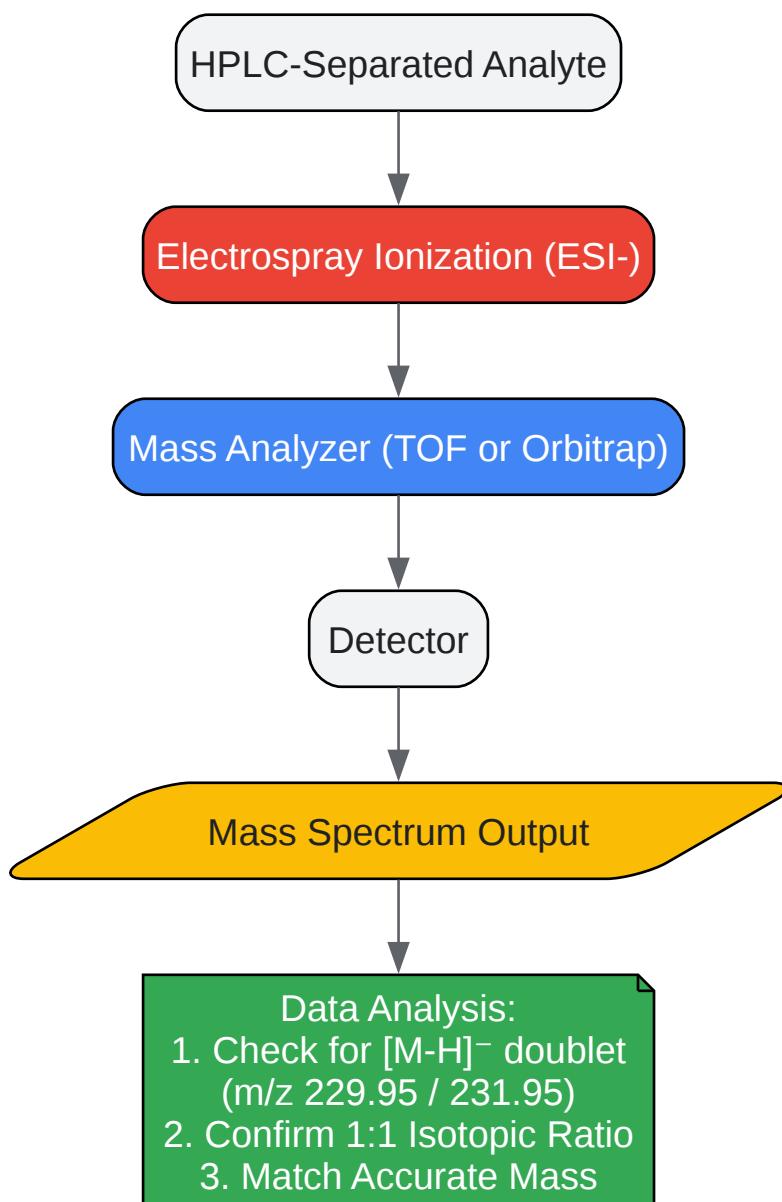
Causality of Method Design:

- **Bromine Isotopic Pattern:** Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (doublet) of equal intensity, separated by 2 m/z units.^[4] This isotopic signature is a definitive marker for the presence of bromine and serves as a critical validation point.
- **Ionization Technique:** Electrospray Ionization (ESI) is well-suited for this molecule, especially when coupled with HPLC (LC-MS). ESI is a soft ionization technique that will likely show a strong signal for the deprotonated molecule $[\text{M}-\text{H}]^-$ in negative ion mode.

Protocol 3.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).
- Instrumentation and Conditions:
 - LC System: Use the same HPLC conditions as in Protocol 2.1 to ensure peak correlation.
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Scan Range: 50 - 400 m/z.
- Data Analysis:
 - Confirm the presence of the $[M-H]^-$ ion doublet with the characteristic 1:1 intensity ratio.
 - Verify that the measured accurate mass is within 5 ppm of the theoretical mass ($C_8H_6BrO_3^-$).
 - Analyze fragmentation data (MS/MS) to identify characteristic losses, such as the loss of CO_2 (44 Da) from the carboxylate.

Workflow for LC-MS Identity Confirmation



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Caption: Workflow for structural validation using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Both ^1H and ^{13}C NMR are required for full characterization.

Causality of Signal Assignment: The chemical shifts and splitting patterns of the aromatic protons are dictated by the electronic effects of the three substituents. The carboxylic acid and

bromine are electron-withdrawing (deshielding), while the methoxy group is electron-donating (shielding). This leads to a predictable pattern of signals in the aromatic region (typically 7-8 ppm).

Protocol 3.2: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.[5]
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire standard ^1H and proton-decoupled ^{13}C spectra.
- Predicted Spectral Data and Interpretation:

^1H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	~11-13	Singlet, broad	1H	-COOH
Aromatic	~7.8-8.0	Doublet of Doublets	1H	H-6
Aromatic	~7.6-7.7	Doublet of Doublets	1H	H-4
Aromatic	~7.1-7.3	Triplet	1H	H-5
Methoxy	~3.9	Singlet	3H	-OCH ₃

¹³ C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment
Carbonyl	~165-170	-COOH
Aromatic	~155-160	C-2 (-OCH ₃)
Aromatic	~135-140	C-4
Aromatic	~130-135	C-6
Aromatic	~120-125	C-1 (-COOH)
Aromatic	~115-120	C-5
Aromatic	~110-115	C-3 (-Br)
Methoxy	~55-60	-OCH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Causality of Peak Identification: The structure contains several key functional groups that give rise to strong, identifiable peaks in the IR spectrum. The O-H bond of the carboxylic acid produces a very broad absorption, while the C=O carbonyl bond gives a sharp, intense absorption.^[6]

Protocol 3.3: FTIR-ATR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FTIR spectrometer with a universal ATR accessory.
- **Data Acquisition:**
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact and record the sample spectrum from 4000 to 400 cm^{-1} .

- The instrument software will automatically ratio the sample spectrum against the background.
- Predicted Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300	O-H stretch (very broad)	Carboxylic Acid
~1700	C=O stretch (sharp, strong)	Carboxylic Acid
~1600, ~1470	C=C stretch	Aromatic Ring
~1250	C-O stretch	Aryl Ether
~1020	C-O stretch	Carboxylic Acid
550-750	C-Br stretch	Aryl Bromide

Conclusion

The comprehensive characterization of **3-Bromo-2-methoxybenzoic acid** requires an orthogonal, multi-technique approach. HPLC provides a reliable assessment of purity, while the combination of high-resolution Mass Spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy delivers an unambiguous confirmation of its chemical structure. This integrated workflow ensures the quality, identity, and suitability of this important chemical intermediate for its intended applications in research and development.

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